The Physicochemical Profile and Catalytic Utility of Tin(II) Trifluoromethanesulfonate: A Comprehensive Guide for Synthetic and Process Chemists
The Physicochemical Profile and Catalytic Utility of Tin(II) Trifluoromethanesulfonate: A Comprehensive Guide for Synthetic and Process Chemists
Executive Summary
As synthetic paradigms shift toward highly stereoselective and atom-economical processes, the selection of the correct Lewis acid catalyst is paramount. Tin(II) trifluoromethanesulfonate—commonly known as Tin(II) triflate or Sn(OTf)₂—has emerged as a cornerstone reagent in modern organic synthesis. As a Senior Application Scientist, I have observed that the successful deployment of Sn(OTf)₂ relies entirely on understanding the causality between its unique physicochemical properties and its reactivity. This whitepaper provides an in-depth analysis of Sn(OTf)₂, detailing its physical properties, rigorous handling protocols, and field-proven experimental workflows for advanced catalytic applications.
Physicochemical Profiling & Structural Causality
To harness the full potential of Sn(OTf)₂, one must first understand the structural basis of its reactivity. Compared to traditional tin halides (e.g., SnCl₂), Tin(II) triflate exhibits vastly superior Lewis acidity[1].
The Causality of Lewis Acidity: The trifluoromethanesulfonate (-OTf) anion is the conjugate base of triflic acid, a superacid. Because it is highly electronegative and resonance-stabilized, it acts as an exceptionally weak coordinating ligand[2]. This poor coordination leaves the 5s² Sn(II) center electronically unsaturated, highly electrophilic, and primed to accept electron density from substrates such as carbonyls or anomeric halides[3].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | Tin(2+) bis(trifluoromethanesulfonate) |
| CAS Number | 62086-04-8 |
| Molecular Formula | C₂F₆O₆S₂Sn |
| Molecular Weight | 416.85 g/mol |
| Appearance | White to yellowish powder |
| Melting Point | ≥300 °C |
| Boiling Point | 176 °C (decomposes) |
| Solubility | Soluble in polar aprotic solvents (CH₂Cl₂, MeCN); Hydrolyzes in H₂O |
(Data consolidated from authoritative chemical databases and safety data sheets[2][4][5][6])
Catalyst Integrity: Handling, Storage, and Degradation Pathways
The most common point of failure in Sn(OTf)₂-catalyzed workflows is catalyst degradation prior to the reaction. Tin(II) triflate is highly hygroscopic and susceptible to oxidation[1][4].
The Causality of Degradation: When exposed to atmospheric moisture, the labile Sn-OTf bond undergoes rapid hydrolysis. This generates insoluble tin(II) oxide/hydroxide species and liberates free triflic acid. The introduction of a strong Brønsted acid into the system can trigger unwanted side reactions, such as the polymerization of acid-sensitive substrates, thereby destroying the stereoselectivity and yield of the intended Lewis acid pathway.
Fig 1: Environmental control workflow for Tin(II) triflate to prevent catalyst degradation.
Protocol 1: Anhydrous Handling and Storage System
To ensure a self-validating handling process, adhere to the following strict environmental controls:
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Glassware Preparation: Bake all reaction vessels at 120 °C for a minimum of 4 hours. Cool under a continuous stream of high-purity Argon. (Causality: Argon is denser than nitrogen and provides a superior, heavier protective blanket over the solid catalyst during transfer).
-
Atmospheric Transfer: Weigh and transfer the required mass of Sn(OTf)₂ exclusively inside a glovebox maintained at <1 ppm O₂ and <1 ppm H₂O.
-
Solvent Selection: Dissolve the catalyst only in strictly anhydrous, non-coordinating solvents (e.g., freshly distilled dichloromethane). (Causality: Highly coordinating solvents or moisture will outcompete the substrate for the Sn(II) vacant orbitals, poisoning the catalyst[7]).
-
Storage: Seal the primary container with Parafilm, place it in a secondary desiccator backfilled with Argon, and store at 2–8 °C[5].
Validation Checkpoint: The catalyst must remain a free-flowing white to pale-yellow powder[1]. If the powder clumps or shifts to a dark yellow/brown hue, irreversible hydrolysis/oxidation has occurred. The batch is compromised and must be discarded.
Synthetic Methodologies & Mechanistic Workflows
Sn(OTf)₂ is a highly versatile Lewis acid. Beyond its use as a robust catalyst for the ring-opening polymerization (ROP) of lactones[8] and the catalytic Friedel-Crafts acylation of heteroaromatics[9], it is most celebrated for its role in stereoselective carbon-carbon bond formation.
Stereoselective Aldol Additions
Sn(OTf)₂ is uniquely suited for generating chiral tin(II) complexes for asymmetric aldol reactions[1][10].
The Causality of Stereoselectivity: The Sn(II) atom forms highly covalent bonds with chiral ligands (e.g., pybox or chiral amines). Because the Sn-O bonds are shorter and tighter than those of alkali metals, the resulting Zimmerman-Traxler cyclic transition state is exceptionally rigid. This rigidity translates directly to the high syn/anti diastereoselectivity and enantiomeric excess observed in the final product[11].
Fig 2: Mechanistic pathway of Sn(OTf)2-catalyzed stereoselective aldol addition.
Protocol 2: Stereoselective Mukaiyama Aldol-Type Addition
This protocol outlines the generation of a chiral environment for an asymmetric aldol addition, adapted from established industrial methodologies[10].
-
Catalyst Activation: To a flame-dried Schlenk flask under Argon, add Sn(OTf)₂ (1.0 equiv) and anhydrous dichloromethane to create a 0.1 M solution.
-
Ligand Coordination: Introduce the chiral ligand (e.g., (R)-1-(1-naphthyl)ethylamine) and stir at room temperature for 30 minutes. (Causality: This incubation period allows the displacement of any residual coordinating solvent molecules by the chiral ligand, forming the active asymmetric catalytic pocket).
-
Electrophile Addition: Add the aldehyde electrophile (e.g., cyclohexanecarboxaldehyde) and cool the system to -78 °C. (Causality: Cryogenic temperatures suppress background non-catalyzed reactions and maximize the conformational rigidity of the transition state).
-
Nucleophilic Attack: Slowly dropwise add the nucleophile (e.g., 1-methoxy-1-trimethylsilyloxy-1,3-butadiene). Stir for 8 hours at -78 °C, then slowly warm to -30 °C overnight[10].
-
Quenching: Quench the reaction with saturated aqueous NaHCO₃ to neutralize any formed triflic acid and precipitate the tin salts for easy filtration.
Validation Checkpoint: Upon addition of the nucleophile, the solution should remain homogeneous. The sudden formation of a cloudy precipitate prior to quenching indicates moisture ingress and catalyst crash-out, which will result in a precipitous drop in enantiomeric excess (ee).
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